molecular formula C19H20N4O3S B2876858 7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1021212-62-3

7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2876858
CAS No.: 1021212-62-3
M. Wt: 384.45
InChI Key: SSLQUQOOJKPOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product, 7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, is a high-purity chemical reagent intended for research applications exclusively. It is not for diagnostic or therapeutic use. The compound belongs to the 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine class, a series noted for its significant biological activity. Compounds within this structural class have been investigated for their potent antiallergy properties, demonstrating superior oral activity in pharmacological models such as the rat passive cutaneous anaphylaxis test when compared to established drugs like disodium cromoglycate . The core pyrido[1,2-a]thieno[2,3-d]pyrimidine scaffold is also recognized in medicinal chemistry for its relevance in kinase inhibition research, as similar fused pyrimidine structures serve as key scaffolds in the development of ATP-competitive inhibitors for targets like Akt kinases . The specific structure of this reagent, featuring a 7-methyl substitution and a unique N-(3-(2-oxopyrrolidin-1-yl)propyl)carboxamide side chain, is designed to explore structure-activity relationships and optimize properties such as potency and selectivity. Researchers can utilize this compound in exploratory biology, mechanism of action studies, and as a building block in the synthesis of more complex molecules for pharmaceutical development. It is essential for users to consult the product's Safety Data Sheet (SDS) prior to handling. This material is provided strictly For Research Use Only and is not intended for human consumption.

Properties

IUPAC Name

12-methyl-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-5-6-15-21-18-13(19(26)23(15)11-12)10-14(27-18)17(25)20-7-3-9-22-8-2-4-16(22)24/h5-6,10-11H,2-4,7-9H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLQUQOOJKPOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCCCN4CCCC4=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the main protease (M^pro) of SARS-CoV-2. This protease plays a crucial role in mediating viral replication and transcription, making it an attractive target for drug development.

Mode of Action

The compound acts as an irreversible inhibitor of the SARS-CoV-2 main protease. It binds to the protease, thereby preventing it from participating in the viral replication process. This inhibition disrupts the life cycle of the virus, preventing it from proliferating within the host.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 7-methyl, N-(3-(2-oxopyrrolidin-1-yl)propyl) C₁₉H₂₁N₄O₃S* ~385.4† Enhanced polarity from pyrrolidinone; potential for improved solubility.
4-Oxo-N-(3-pyridinyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide N-(3-pyridinyl) C₁₆H₁₀N₄O₂S 322.34 Smaller substituent; lower molecular weight; aromatic pyridine moiety.
1-(3-Methoxypropyl)-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 3-methoxypropyl, N-propyl C₁₉H₂₃N₃O₃ 341.41 Methoxypropyl chain increases lipophilicity; simpler alkyl substituent.
N-(4-Isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 3-methoxypropyl, N-(4-isopropylphenyl) C₂₄H₂₆N₄O₃ 418.50 Bulky aromatic substituent; high molecular weight; likely reduced solubility.

*Inferred from structural analysis; †Calculated based on core structure and substituents.

Substituent Effects on Physicochemical Properties

  • Pyrrolidinone vs. Pyridinyl (): Replacing the 3-pyridinyl group with a 3-(2-oxopyrrolidin-1-yl)propyl chain introduces a flexible, polar moiety, which may enhance water solubility and hydrogen-bonding capacity compared to the rigid, aromatic pyridine .
  • Methyl Group at Position 7: The 7-methyl group in the target compound could reduce metabolic degradation compared to non-methylated analogs, as seen in similar pyrimidine derivatives .
  • Methoxypropyl vs. Pyrrolidinone-Propyl (–4): Methoxypropyl substituents (e.g., in ) are less polar than pyrrolidinone-containing chains, suggesting the target compound may exhibit better aqueous solubility but similar lipophilicity .

Implications for Bioactivity

While biological data is absent in the provided evidence, structural trends suggest:

  • The pyrrolidinone group could improve binding to polar enzymatic pockets (e.g., kinase ATP-binding sites).
  • The 7-methyl group might stabilize the tricyclic core against oxidative metabolism, extending half-life .
  • Bulky substituents (e.g., isopropylphenyl in ) often reduce solubility but enhance target specificity .

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